Cas no 2228658-35-1 (1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine)

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine is a fluorinated cyclopropylamine derivative featuring a dihydrobenzofuran scaffold. This compound exhibits structural rigidity due to the fused bicyclic system, enhancing its potential as a pharmacophore in medicinal chemistry applications. The presence of difluorocyclopropyl and amine functional groups contributes to its unique electronic and steric properties, which may influence binding affinity and metabolic stability. Its molecular framework suggests utility as an intermediate in the synthesis of bioactive molecules, particularly in CNS-targeted drug discovery. The compound's balanced lipophilicity and polarity make it suitable for further derivatization, offering versatility in lead optimization. Proper handling under inert conditions is recommended due to the reactive amine moiety.
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine structure
2228658-35-1 structure
Product name:1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine
CAS No:2228658-35-1
MF:C12H13F2NO
Molecular Weight:225.234530210495
CID:6190263
PubChem ID:165721682

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine
    • [1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
    • 2228658-35-1
    • EN300-1951358
    • インチ: 1S/C12H13F2NO/c13-12(14)6-11(12,7-15)9-1-2-10-8(5-9)3-4-16-10/h1-2,5H,3-4,6-7,15H2
    • InChIKey: SBQNPAQMFMDUDR-UHFFFAOYSA-N
    • SMILES: FC1(CC1(CN)C1C=CC2=C(CCO2)C=1)F

計算された属性

  • 精确分子量: 225.09652036g/mol
  • 同位素质量: 225.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 35.2Ų

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1951358-0.25g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
0.25g
$1235.0 2023-09-17
Enamine
EN300-1951358-2.5g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
2.5g
$2631.0 2023-09-17
Enamine
EN300-1951358-0.05g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
0.05g
$1129.0 2023-09-17
Enamine
EN300-1951358-10.0g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
10g
$5774.0 2023-05-31
Enamine
EN300-1951358-0.5g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
0.5g
$1289.0 2023-09-17
Enamine
EN300-1951358-5.0g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
5g
$3894.0 2023-05-31
Enamine
EN300-1951358-1.0g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
1g
$1343.0 2023-05-31
Enamine
EN300-1951358-0.1g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
0.1g
$1183.0 2023-09-17
Enamine
EN300-1951358-5g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
5g
$3894.0 2023-09-17
Enamine
EN300-1951358-1g
[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropyl]methanamine
2228658-35-1
1g
$1343.0 2023-09-17

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine 関連文献

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamineに関する追加情報

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-Difluorocyclopropylmethanamine: A Novel Compound with Promising Pharmacological Potential

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine, identified by its CAS number 2228658-35-1, represents a unique molecular scaffold with potential applications in pharmaceutical research. This compound belongs to the class of 1-benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural features of this molecule, such as the 2,2-difluorocyclopropyl group and the 1-benzofuran ring system, contribute to its distinct pharmacological profile. Recent studies have highlighted the significance of these functional groups in modulating receptor interactions and enhancing drug efficacy.

The 1-benzofuran ring is a heterocyclic compound that has been extensively studied for its role in drug design. Its ability to form stable interactions with biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels, makes it a valuable scaffold in medicinal chemistry. The 2,2-difluorocyclopropyl substituent introduces additional steric and electronic effects, which can influence the compound's binding affinity and selectivity. These structural elements collectively contribute to the molecule's potential as a lead compound for therapeutic development.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine in targeting specific cellular pathways. The compound has shown promising activity against inflammatory cytokine pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies on its cytotoxic effects have revealed its ability to inhibit the proliferation of cancer cell lines, particularly in prostate and breast cancer models. These findings underscore the compound's versatility in addressing multiple disease mechanisms.

The synthetic strategy for 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine involves a multi-step process that combines fluorination reactions and ring-opening methodologies. The incorporation of fluorine atoms into the cyclopropyl ring enhances the compound's metabolic stability, a critical factor in drug development. The 1-benzofuran ring is typically synthesized via a Diels-Alder reaction, which allows for the controlled formation of the aromatic system. These synthetic approaches highlight the importance of precise chemical engineering in optimizing the compound's pharmacokinetic properties.

One of the most significant advantages of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocycylopropylmethanamine is its selective interaction with target receptors. Comparative studies with other 1-benzofuran derivatives have shown that this compound exhibits higher binding affinity for specific GPCRs associated with neurodegenerative diseases. This selectivity is crucial in minimizing off-target effects, which is a major challenge in drug development. The compound's ability to modulate neurotransmitter release further supports its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

Recent advances in computational modeling have provided insights into the molecular mechanisms of action for 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine. Molecular docking studies have revealed that the compound binds to specific binding sites on target proteins, such as acetylcholinesterase and serotonin receptors. These interactions are critical for the compound's biological activity. Furthermore, in silico simulations have predicted the compound's metabolic pathways, which can inform the design of more effective therapeutic agents.

The pharmacokinetic profile of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine is another area of active research. Studies on its absorption, distribution, metabolism, and excretion (ADME) properties have shown that the compound has favorable bioavailability and metabolic stability. The presence of fluorine atoms in the cyclopropyl ring has been linked to increased metabolic resistance, which is a key factor in extending the compound's half-life in the body. These properties make it a promising candidate for long-acting therapeutic applications.

Despite its promising attributes, the development of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine as a therapeutic agent faces challenges related to toxicity profiling and clinical translation. Preclinical studies have identified potential cytotoxic effects at high concentrations, which necessitate further optimization to enhance its safety profile. Additionally, the scarcity of large-scale synthesis methods for this compound remains a barrier to its widespread use. Ongoing research aims to address these challenges through the development of more efficient synthetic routes and advanced formulation strategies.

In conclusion, 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine represents a significant advancement in medicinal chemistry due to its unique structural features and broad therapeutic potential. The compound's ability to modulate multiple biological pathways, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for the treatment of various diseases. Continued research into its mechanisms of action and clinical applications will be essential in realizing its full therapeutic potential.

As the field of medicinal chemistry continues to evolve, the development of compounds like 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine will play a crucial role in addressing unmet medical needs. The integration of computational tools, synthetic innovations, and clinical research will be instrumental in advancing this compound from the laboratory to the clinic. With further optimization and validation, 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine has the potential to become a transformative therapeutic agent in the treatment of complex diseases.

Overall, the study of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine highlights the importance of interdisciplinary approaches in drug discovery. By combining insights from organic chemistry, pharmacology, and computational modeling, researchers can develop more effective and targeted therapies. The continued exploration of this compound's properties and applications will undoubtedly contribute to the advancement of modern medicine and the treatment of a wide range of diseases.

As researchers continue to unravel the complexities of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine, its potential impact on therapeutic development becomes increasingly evident. The compound's unique structural features and broad biological activity position it as a valuable asset in the quest for innovative treatments. With ongoing advancements in chemical synthesis and biological research, the future of this compound in clinical applications appears promising, offering hope for improved patient outcomes and the treatment of previously challenging medical conditions.

Finally, the exploration of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluorocyclopropylmethanamine exemplifies the dynamic nature of medicinal chemistry. As new discoveries and technologies emerge, the potential of this compound to contribute to the field of drug development will continue to grow. The collaborative efforts of scientists, clinicians, and researchers will be essential in translating these findings into real-world therapeutic solutions, ultimately benefiting patients and advancing the field of medicine.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue